molecular formula C6H11Cl2N3O2 B13575636 3-(aminomethyl)-1-methyl-1H-pyrazole-4-carboxylicaciddihydrochloride

3-(aminomethyl)-1-methyl-1H-pyrazole-4-carboxylicaciddihydrochloride

Cat. No.: B13575636
M. Wt: 228.07 g/mol
InChI Key: SCSOJJATEHDTGW-UHFFFAOYSA-N
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Description

3-(aminomethyl)-1-methyl-1H-pyrazole-4-carboxylic acid dihydrochloride is an organic compound with significant applications in various scientific fields. This compound is characterized by its unique structure, which includes a pyrazole ring substituted with an aminomethyl group and a carboxylic acid group, making it a versatile molecule in chemical synthesis and research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(aminomethyl)-1-methyl-1H-pyrazole-4-carboxylic acid dihydrochloride typically involves multi-step reactions. One common method includes the reaction of 1-methyl-1H-pyrazole-4-carboxylic acid with formaldehyde and ammonium chloride under acidic conditions to introduce the aminomethyl group. The reaction is usually carried out at elevated temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions, such as temperature and pH control, ensures high yield and purity. Additionally, the use of catalysts and solvents that can be easily recovered and reused is common in industrial settings to enhance the efficiency and sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(aminomethyl)-1-methyl-1H-pyrazole-4-carboxylic acid dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The aminomethyl group can be oxidized to form corresponding imines or nitriles.

    Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.

    Substitution: The hydrogen atoms on the pyrazole ring can be substituted with various functional groups through electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, RNH2) are used under controlled conditions to achieve desired substitutions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the aminomethyl group can yield imines, while reduction of the carboxylic acid group can produce alcohols or aldehydes.

Scientific Research Applications

3-(aminomethyl)-1-methyl-1H-pyrazole-4-carboxylic acid dihydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: It is investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer properties.

    Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 3-(aminomethyl)-1-methyl-1H-pyrazole-4-carboxylic acid dihydrochloride involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds with enzymes or receptors, modulating their activity. The carboxylic acid group can participate in ionic interactions, enhancing the compound’s binding affinity. These interactions can influence various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    1-methyl-1H-pyrazole-4-carboxylic acid: Lacks the aminomethyl group, resulting in different reactivity and applications.

    3-(aminomethyl)-1H-pyrazole-4-carboxylic acid: Similar structure but without the methyl group, affecting its chemical properties and biological activity.

    4-carboxypyrazole: A simpler structure with different reactivity and fewer applications.

Uniqueness

3-(aminomethyl)-1-methyl-1H-pyrazole-4-carboxylic acid dihydrochloride is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the aminomethyl and carboxylic acid groups allows for versatile interactions with various molecular targets, making it a valuable compound in research and industrial applications.

Properties

Molecular Formula

C6H11Cl2N3O2

Molecular Weight

228.07 g/mol

IUPAC Name

3-(aminomethyl)-1-methylpyrazole-4-carboxylic acid;dihydrochloride

InChI

InChI=1S/C6H9N3O2.2ClH/c1-9-3-4(6(10)11)5(2-7)8-9;;/h3H,2,7H2,1H3,(H,10,11);2*1H

InChI Key

SCSOJJATEHDTGW-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C(=N1)CN)C(=O)O.Cl.Cl

Origin of Product

United States

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